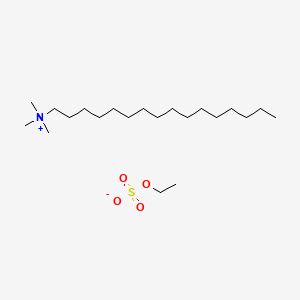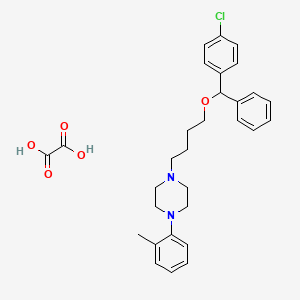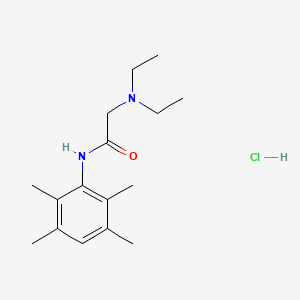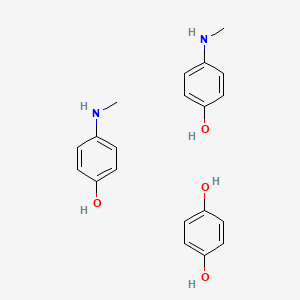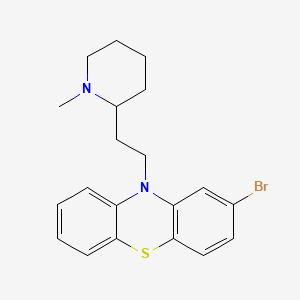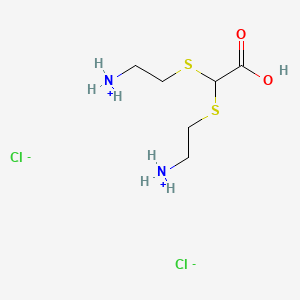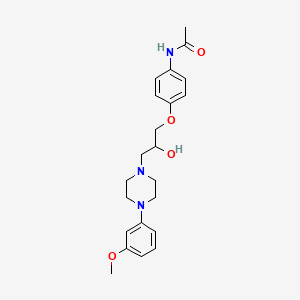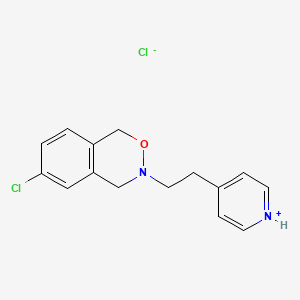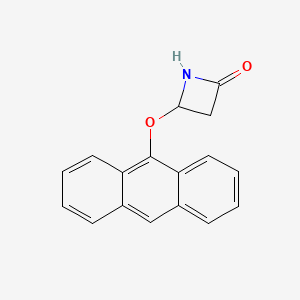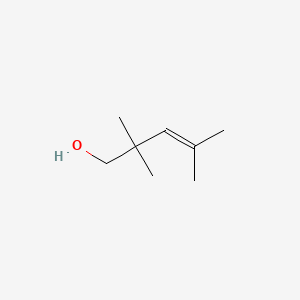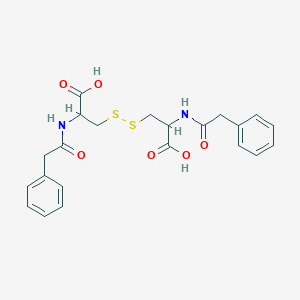
n,n'-Bis(phenylacetyl)cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine,N,N’-bis(2-phenylacetyl)- is a heterocyclic organic compound with the molecular formula C({22})H({24})N({2})O({6})S(_{2}) and a molecular weight of 476.57 g/mol . This compound is characterized by the presence of two phenylacetyl groups attached to the amino acid L-cystine, which is a dimer of cysteine linked by a disulfide bond. It is used primarily in research and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine,N,N’-bis(2-phenylacetyl)- typically involves the reaction of L-cystine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of L-Cystine,N,N’-bis(2-phenylacetyl)- is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine,N,N’-bis(2-phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond in L-cystine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The phenylacetyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cystine,N,N’-bis(2-phenylacetyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of L-Cystine,N,N’-bis(2-phenylacetyl)- involves its interaction with biological molecules through its disulfide bonds and phenylacetyl groups. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The phenylacetyl groups can interact with proteins and enzymes, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A single amino acid with a free thiol group, which can form disulfide bonds to create L-cystine.
N,N’-Bis(tert-butoxycarbonyl)-L-cystine-bis(N’,N’-dimethyl-1’,3’-diaminopropaneamide): A derivative of L-cystine with protective groups and additional amide functionalities.
Uniqueness
L-Cystine,N,N’-bis(2-phenylacetyl)- is unique due to the presence of phenylacetyl groups, which impart distinct chemical properties and potential biological activities compared to other cystine derivatives. These modifications can enhance its stability, solubility, and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
2752-39-8 |
|---|---|
Formule moléculaire |
C22H24N2O6S2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clé InChI |
DWRCRIMPBCLETK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
